molecular formula C5H10O3S B1609658 (S)-2-Hydroxy-4-(methylthio)butyric acid CAS No. 48042-96-2

(S)-2-Hydroxy-4-(methylthio)butyric acid

Cat. No.: B1609658
CAS No.: 48042-96-2
M. Wt: 150.2 g/mol
InChI Key: ONFOSYPQQXJWGS-BYPYZUCNSA-N
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Description

(S)-2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the molecular formula C5H10O3S. It is a derivative of butyric acid, characterized by the presence of a hydroxy group and a methylthio group. This compound is of significant interest due to its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-4-(methylthio)butyric acid typically involves the reaction of 2-hydroxybutyric acid with methylthiol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which are then extracted and purified using various techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-4-(methylthio)butyric acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(S)-2-Hydroxy-4-(methylthio)butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and as an additive in food and feed products.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-4-(methylthio)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the production of various metabolites. It can also modulate the activity of certain signaling pathways, influencing cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

(S)-2-Hydroxy-4-(methylthio)butyric acid can be compared with other similar compounds, such as butyric acid and its derivatives. While butyric acid is a simple four-carbon fatty acid, the presence of the hydroxy and methylthio groups in this compound imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional groups.

List of Similar Compounds

  • Butyric acid
  • 2-Hydroxybutyric acid
  • 4-Methylthiobutyric acid

These compounds share structural similarities with this compound but differ in the presence and position of functional groups, which influence their chemical behavior and applications.

Properties

IUPAC Name

(2S)-2-hydroxy-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFOSYPQQXJWGS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197397
Record name (S)-2-Hydroxy-4-(methylthio)butyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48042-96-2
Record name (2S)-2-Hydroxy-4-(methylthio)butanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmeninol, (S)-
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Record name (S)-2-Hydroxy-4-(methylthio)butyric acid
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Record name (S)-2-hydroxy-4-(methylthio)butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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